5-chloro-4-N-[3-(1,3,5-trimethylpyrazol-4-yl)propyl]pyrimidine-4,6-diamine
Description
5-chloro-4-N-[3-(1,3,5-trimethylpyrazol-4-yl)propyl]pyrimidine-4,6-diamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a chloro group at the 5th position and a substituted pyrazole moiety at the 4th position of the pyrimidine ring. It has garnered interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
5-chloro-4-N-[3-(1,3,5-trimethylpyrazol-4-yl)propyl]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN6/c1-8-10(9(2)20(3)19-8)5-4-6-16-13-11(14)12(15)17-7-18-13/h7H,4-6H2,1-3H3,(H3,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCCFLOFIYHSNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CCCNC2=NC=NC(=C2Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-N-[3-(1,3,5-trimethylpyrazol-4-yl)propyl]pyrimidine-4,6-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloropyrimidine-4,6-diamine and 1,3,5-trimethylpyrazole.
Alkylation Reaction: The 1,3,5-trimethylpyrazole is first alkylated with a suitable alkylating agent, such as 3-bromopropylamine, under basic conditions to form 3-(1,3,5-trimethylpyrazol-4-yl)propylamine.
Coupling Reaction: The resulting amine is then coupled with 5-chloropyrimidine-4,6-diamine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloro group at the 5th position of the pyrimidine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Condensation Reactions: The amino groups present in the compound can engage in condensation reactions with aldehydes or ketones to form Schiff bases or imines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-chloro-4-N-[3-(1,3,5-trimethylpyrazol-4-yl)propyl]pyrimidine-4,6-diamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology and Medicine
This compound has shown potential in biological and medicinal research. It has been investigated for its neuroprotective and anti-inflammatory properties . Studies have demonstrated its ability to inhibit key inflammatory pathways, making it a candidate for the treatment of neurodegenerative diseases and inflammatory conditions.
Industry
In the industrial sector, this compound can be used in the development of pharmaceuticals and agrochemicals. Its derivatives may serve as active ingredients in drugs or as intermediates in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 5-chloro-4-N-[3-(1,3,5-trimethylpyrazol-4-yl)propyl]pyrimidine-4,6-diamine involves the inhibition of specific molecular targets and pathways. It has been shown to interact with proteins involved in the inflammatory response, such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and endoplasmic reticulum (ER) stress markers . By modulating these pathways, the compound exerts its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine: This compound also exhibits neuroprotective activities and has been studied for its potential in treating neurodegenerative diseases.
Triazole-pyrimidine hybrids: These compounds share structural similarities and have shown promising neuroprotective and anti-inflammatory properties.
Uniqueness
5-chloro-4-N-[3-(1,3,5-trimethylpyrazol-4-yl)propyl]pyrimidine-4,6-diamine is unique due to its specific substitution pattern and the presence of the trimethylpyrazole moiety. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
